molecular formula C9H8ClFN2O2 B14872836 3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride

3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride

Cat. No.: B14872836
M. Wt: 230.62 g/mol
InChI Key: QTWQMAYHHVPQMV-UHFFFAOYSA-N
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Description

3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride is a chemical compound with the molecular formula C9H8ClFN2O2. It is known for its unique structure, which includes a fluorine atom, a hydroxy group, and a methylcarbamoyl group attached to a benzenecarboximidoyl chloride backbone. This compound is primarily used in research and industrial applications due to its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride typically involves multiple stepsThe final step involves the formation of the benzenecarboximidoyl chloride moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is often produced in specialized facilities equipped to handle the specific requirements of each reaction step .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the benzenecarboximidoyl chloride with an arylboronic acid .

Scientific Research Applications

3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in a coupling reaction, the compound acts as an electrophile, reacting with nucleophilic partners to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride is unique due to the presence of the methylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

3-fluoro-N-hydroxy-4-(methylcarbamoyl)benzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c1-12-9(14)6-3-2-5(4-7(6)11)8(10)13-15/h2-4,15H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWQMAYHHVPQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=C(C=C(C=C1)C(=NO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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